Meglumine metrizoate
Description
Structure
2D Structure
Properties
IUPAC Name |
3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-3H3,(H,16,18)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKOGNLDVKUFSI-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7241-11-4 | |
| Record name | D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7241-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metrizoate meglumine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007241114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-deoxy-1-(methylamino)-D-glucitol 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METRIZOATE MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJY6JR42WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Approaches and Chemical Characterization in Research
Synthesis Pathways for Meglumine (B1676163) Component
Meglumine, also known as N-methyl-D-glucamine, is an amino sugar derived from sorbitol and serves as the cationic counter-ion to the anionic metrizoic acid in the final salt form. beilupharma.com The primary industrial synthesis of meglumine involves a two-step process.
The initial step is the condensation reaction between D-glucose and monomethylamine. emdex.ngnih.gov This reaction is typically carried out in a solvent such as anhydrous ethanol. emdex.ng The glucose and monomethylamine are heated, often at around 50°C, to form a Schiff base intermediate, which exists in equilibrium with the cyclic glucosylamine form. emdex.ngajronline.org
The subsequent and crucial step is the catalytic hydrogenation of the intermediate product. nih.govradiologykey.com This reduction is commonly performed in an autoclave under hydrogen pressure. emdex.ngajronline.org A variety of catalysts can be employed for this hydrogenation, including nickel, platinum, palladium, iron, and copper. eimj.org However, Raney nickel is a frequently utilized catalyst for this transformation. emdex.ngnih.gov More advanced catalyst systems, such as a composite Ni-Cu/TiO2 catalyst, have also been developed to facilitate the reaction under milder conditions, potentially at normal pressure and lower temperatures (50-80°C), which can enhance safety and reduce production costs. eimj.org
The reaction conditions for the hydrogenation step are critical for achieving a high yield and purity of the final meglumine product. Typical conditions involve temperatures ranging from 80-85°C and hydrogen pressures of approximately 2.5 MPa. emdex.ngajronline.org Following the reaction, the mixture is cooled, the pressure is released, and the catalyst is filtered off. The meglumine is then isolated from the solution, often through crystallization, and subsequently purified to meet the stringent requirements for pharmaceutical use. emdex.ng
Table 1: Key Reactants and Catalysts in Meglumine Synthesis
| Role | Compound | Typical Use |
|---|---|---|
| Starting Material | D-Glucose | The sugar backbone of meglumine. emdex.ng |
| Reactant | Monomethylamine | Provides the N-methyl group. emdex.ng |
| Catalyst | Raney Nickel | A common catalyst for hydrogenation. emdex.ngnih.gov |
| Catalyst | Ni-Cu/TiO2 | An alternative catalyst for milder reaction conditions. eimj.org |
| Solvent | Ethanol | A common solvent for the condensation reaction. emdex.ng |
Methodological Considerations in Contrast Agent Synthesis Research
The synthesis of iodinated contrast agents like meglumine metrizoate is a large-scale industrial process that demands rigorous control over various parameters to ensure the final product is safe and effective. google.com Several key methodological considerations are paramount during the research, development, and production phases.
A primary concern is the purity of the final compound. The presence of impurities, even in trace amounts, can lead to adverse reactions in patients. Therefore, the synthesis and purification processes are meticulously optimized to achieve high yields of a product with exceptional purity. nih.gov This involves careful selection of starting materials, optimization of reaction conditions to minimize side reactions, and the development of robust purification techniques, such as crystallization and chromatography.
The physicochemical properties of the contrast agent solution are also of utmost importance. These include osmolality and viscosity. emdex.ng High osmolality is a known factor contributing to the side effects of ionic contrast media. ajronline.org Research has focused on developing non-ionic agents and iso-osmolar formulations to mitigate these effects. Viscosity is another critical parameter, as highly viscous solutions can be difficult to inject and may affect patient comfort and safety. google.com The synthesis process must be designed to produce a compound that, when formulated, results in a solution with optimal osmolality and viscosity for clinical use.
Stability of the contrast agent is another crucial factor. The compound must be stable under storage conditions and not degrade to form potentially toxic byproducts. emdex.ng For instance, the covalent bond between the iodine atoms and the benzene (B151609) ring must be highly stable to prevent the release of free iodide, which can be toxic. google.com Research includes stability studies under various conditions to ensure the long-term integrity of the product.
Finally, scalability and cost-effectiveness are significant considerations for industrial production. The synthesis route must be amenable to large-scale production in a cost-effective manner while maintaining high quality and purity standards. google.comsnmjournals.org This often involves optimizing reaction times, catalyst efficiency, and solvent recovery processes.
Derivatization Strategies for Contrast Media Core Structures
The core structure of most iodinated X-ray contrast agents is a tri-iodinated benzene ring. nih.govradiopaedia.org This core provides the necessary radiopacity due to the high atomic number of iodine. nih.gov However, the properties of the contrast agent are significantly influenced by the side chains attached to the 1, 3, and 5 positions of the benzene ring. ajronline.org Derivatization of this core structure is a key strategy in the development of new and improved contrast agents.
One of the most significant derivatization strategies was the development of non-ionic contrast media . In ionic agents like this compound, one of the side chains is a carboxylic acid group, which is ionized in solution. emdex.ng This ionization contributes to the high osmolality of these agents. To overcome this, the carboxylic acid group is replaced with a non-ionizing, hydrophilic side chain, such as an amide group. emdex.ng This modification prevents the molecule from dissociating in solution, thereby reducing the osmolality and associated side effects. eimj.org
The introduction of hydrophilic side chains is another crucial derivatization strategy. snmjournals.org The tri-iodinated benzene core is inherently lipophilic. To improve water solubility and reduce toxicity, hydrophilic side chains containing multiple hydroxyl (-OH) groups are attached to the benzene ring. emdex.ngradiologykey.com These side chains, often derived from amino alcohols, enhance the hydrophilicity of the molecule, making it more compatible with blood and reducing its interaction with biological membranes. ajronline.orgradiologykey.com This increased hydrophilicity is a key factor in the improved safety profile of modern non-ionic contrast agents. radiologykey.com
Another derivatization approach is the formation of dimers . In this strategy, two tri-iodinated benzene rings are covalently linked together. This results in a molecule with six iodine atoms, which increases the radiopacity per molecule. eimj.org The advantage of this approach is that it can achieve a high iodine concentration in the final formulation while maintaining a low osmolality, as there are fewer particles in solution for a given number of iodine atoms. Iodixanol is an example of a non-ionic dimer that is iso-osmolar with blood. google.com
Advanced Analytical Methodologies for Meglumine Metrizoate
Spectroscopic Techniques in Meglumine (B1676163) Metrizoate Analysis
Spectroscopic methods are fundamental in the analysis of meglumine metrizoate, offering both qualitative and quantitative data. Techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectrophotometry are particularly valuable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Assay and Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation and quantitative analysis (qNMR) of pharmaceutical compounds. americanpharmaceuticalreview.comchemrxiv.org It provides detailed information at the atomic level, allowing for unequivocal compound identification. americanpharmaceuticalreview.comchemrxiv.org For salts like this compound, ¹H NMR spectroscopy offers a direct and specific method for simultaneously identifying and assaying both the active acid component (metrizoic acid) and the meglumine counter-ion.
While specific studies on this compound are not prevalent, validated ¹H NMR methods for analogous iodinated contrast agent salts, such as diatrizoate meglumine and iothalamate meglumine, demonstrate the approach's utility. nih.govresearchgate.net In a typical procedure, a sample of the substance or its solution is diluted with deuterium (B1214612) oxide (D₂O), and a known quantity of an internal standard, like sodium acetate, is added. nih.govresearchgate.net The drug content is then calculated based on the integral values of specific, well-resolved proton signals corresponding to the metrizoic acid and meglumine molecules, relative to the signal from the internal standard. nih.gov For instance, in the analysis of diatrizoate meglumine, signals for the -N-CO-CH₃ protons of diatrizoic acid (at 2.23 ppm) and the -N-CH₃ protons of meglumine (at 2.73 ppm) are used. nih.gov Such methods have shown excellent accuracy, with recoveries from synthetic mixtures reported at 100.3% (±0.55%) for the acid component and 100.1% (±0.98%) for meglumine. nih.gov
Table 1: Key Parameters in ¹H NMR Assay of Meglumine Salts (Based on Analogous Compounds)
| Parameter | Diatrizoate Meglumine Analysis nih.gov | Iothalamate Meglumine Analysis researchgate.net |
|---|---|---|
| Analyte Signals | Diatrizoic Acid (-N-CO-CH₃) at 2.23 ppm | Iothalamic Acid (-CH₃-CO) at 2.25 ppm |
| Meglumine (-N-CH₃) at 2.73 ppm | Meglumine (-N-CH₃) at 2.38 ppm | |
| Internal Standard | Sodium Acetate (CH₃-CO-) at 1.9 ppm | Sodium Acetate (CH₃-CO-) at 1.92 ppm |
| Solvent | D₂O | D₂O |
| Mean Recovery | Diatrizoic Acid: 100.3% | Iothalamic Acid: 99.7% |
Ultraviolet (UV) Spectrophotometric Methods for Quantitative Determination
Ultraviolet (UV) spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative determination of pharmaceuticals in bulk and dosage forms. nih.govjppres.com The method is based on the principle that the analyte absorbs UV radiation at a specific wavelength. For this compound, the tri-iodinated benzene (B151609) ring of the metrizoic acid component acts as the primary chromophore.
Validated UV and derivative spectrophotometric methods have been developed for the determination of meglumine. rajpub.comresearchgate.net These methods can be adapted for the quantitative analysis of this compound. The zero-order UV spectrophotometric method involves measuring the absorbance at the wavelength of maximum absorption (λmax). rajpub.com Derivative spectrophotometry, which measures the first, second, or third derivative of the absorbance spectrum, can enhance specificity by minimizing interference from excipients and resolving overlapping spectral bands. nih.govrajpub.com Studies on meglumine have demonstrated linearity over a concentration range of 10–60 µg/ml using distilled water as a solvent. rajpub.comresearchgate.net
Table 2: Validated UV Spectrophotometric Methods for Meglumine Determination
| Method | Wavelength (nm) | Linearity Range (µg/ml) | Solvent |
|---|---|---|---|
| Zero-Order UV | 254 nm rajpub.comresearchgate.net | 10 - 60 rajpub.comresearchgate.net | Distilled Water rajpub.comresearchgate.net |
| First Derivative | 247 nm rajpub.comresearchgate.net | 10 - 60 rajpub.comresearchgate.net | Distilled Water rajpub.comresearchgate.net |
| Second Derivative | 216 nm rajpub.comresearchgate.net | 10 - 60 rajpub.comresearchgate.net | Distilled Water rajpub.comresearchgate.net |
| Third Derivative | 266 nm rajpub.comresearchgate.net | 10 - 60 rajpub.comresearchgate.net | Distilled Water rajpub.comresearchgate.net |
Chromatographic Separations for this compound and Related Compounds
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating, identifying, and quantifying this compound and any related impurities. jneonatalsurg.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, speed, and sensitivity. jneonatalsurg.comopenaccessjournals.com The development of a stability-indicating HPLC method is crucial to distinguish the intact drug from its potential degradation products. openaccessjournals.com The process involves optimizing chromatographic conditions and rigorous validation to ensure the method is suitable for its intended purpose. jneonatalsurg.com Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and robustness. openaccessjournals.com
For the analysis of meglumine, which lacks a strong chromophore and is highly polar, several HPLC approaches have been investigated, including derivatization and the use of specialized columns. nih.govresearchgate.net Research has shown that a method utilizing an ion-pairing reagent is highly suitable for the quantitative determination of meglumine. nih.govresearchgate.net Such a method was successfully developed and validated, demonstrating the required selectivity, precision, linearity, and accuracy for use in pharmaceutical analysis. nih.govresearchgate.net
Ion-Pairing Reagents and Stationary Phase Considerations in HPLC
Ion-pair chromatography is a form of reversed-phase HPLC that enables the separation of ionic analytes. itwreagents.com Meglumine is a basic compound that is protonated in acidic mobile phases. In a standard reversed-phase system, the charged meglumine would have little interaction with the non-polar stationary phase and elute quickly with poor retention. itwreagents.com
To overcome this, an ion-pairing reagent is added to the mobile phase. itwreagents.comchromatographyonline.com For the positively charged meglumine, an anionic reagent, such as an alkylsulfonate, is used. nih.govchromatographyonline.com A study successfully employed octane-1-sulfonic acid for meglumine analysis. nih.govresearchgate.net This reagent forms a neutral, more hydrophobic ion-pair with the protonated meglumine molecule. itwreagents.com This increased hydrophobicity enhances the analyte's affinity for the non-polar stationary phase, typically a C18 (octadecylsilane) column, leading to increased retention and allowing for effective chromatographic separation. nih.govresearchgate.netitwreagents.com
Table 3: Example HPLC Conditions for Meglumine Analysis via Ion-Pair Chromatography
| Parameter | Condition |
|---|---|
| Technique | Ion-Pair Reversed-Phase HPLC nih.govresearchgate.net |
| Stationary Phase | C18 column (e.g., Agilent Eclipse XDB-C18, 150 mm x 4.6 mm, 3.5 µm) nih.govresearchgate.net |
| Mobile Phase Component | Anionic Ion-Pairing Reagent (e.g., Octane-1-sulfonic acid) nih.govresearchgate.net |
| Detector | Diode Array Detector (DAD) or Refractive Index Detector (RID) nih.govresearchgate.net |
X-ray Fluorescence Analysis in Contrast Medium Concentration Determination
X-ray Fluorescence (XRF) is a non-destructive elemental analysis technique that determines the chemical composition of a material. qa-group.com The sample is irradiated with high-energy X-rays, causing atoms within the sample to emit characteristic "fluorescent" X-rays. spectroscopyonline.com The energy of these emitted rays is specific to each element, and their intensity is proportional to the element's concentration. spectroscopyonline.comsesame.org.jo
In the context of this compound, XRF is a powerful tool for determining the concentration of the contrast medium in biological samples, such as plasma. nih.govtandfonline.com The analysis is not performed on the compound directly but on its unique elemental marker: iodine. By measuring the iodine concentration with XRF, one can accurately calculate the concentration of the metrizoate component. nih.gov This application is particularly useful in pharmacokinetic studies, where it is used to determine the glomerular filtration rate (GFR) by measuring the clearance of the contrast agent from the body. nih.govtandfonline.com Research has demonstrated a good correlation (ranging from 0.91 to 0.94) between metrizoate clearance calculated from XRF data and clearance values obtained using other standard methods, validating its use for this purpose. nih.gov
Theoretical and Computational Investigations of Meglumine Metrizoate
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure and reactivity of molecular systems like meglumine (B1676163) metrizoate. DFT methods are used to determine various molecular properties by calculating the electron density of a system, offering a balance between accuracy and computational cost.
A known computational study has been performed on metrizoic acid and its salts, including the meglumine-metrizoate salt, using DFT calculations. These investigations were conducted to determine the reactivity properties and other molecular descriptors in both gas and water phases, providing a foundational understanding of the molecule's intrinsic characteristics.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that a molecule is more reactive and can be easily polarized. For meglumine metrizoate, the analysis of its HOMO-LUMO gap would indicate its relative stability and propensity to engage in chemical reactions. A smaller energy gap often correlates with higher biological activity and polarizability.
The key global reactivity descriptors are defined and interpreted as follows:
| Descriptor | Symbol | Formula (based on Koopmans' Theorem) | Chemical Significance |
| Ionization Potential | IP | IP ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity | χ | χ = (IP + EA) / 2 | The ability of a molecule to attract electrons. |
| Chemical Potential | μ | μ = -(IP + EA) / 2 = -χ | The escaping tendency of electrons from a system; related to electronegativity. |
| Chemical Hardness | η | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap. |
| Chemical Softness | S | S = 1 / (2η) | The reciprocal of hardness; a "soft" molecule is more reactive and has a small HOMO-LUMO gap. |
| Electrophilicity Index | ω | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons; quantifies its electrophilic nature. |
This table describes the global chemical reactivity descriptors that are typically calculated in a DFT study. The formulas provided are based on approximations derived from HOMO and LUMO energies.
One of the most important tools for this analysis is the Molecular Electrostatic Potential (MEP) . An MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate different potential values:
Red regions (negative potential): Indicate areas of high electron density, such as those around electronegative atoms (e.g., oxygen, nitrogen). These are the most likely sites for electrophilic attack.
Blue regions (positive potential): Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms bonded to electronegative atoms. These are susceptible to nucleophilic attack.
Another key concept is the Fukui function , which quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for a more quantitative prediction of site selectivity in chemical reactions. Although specific MEP and Fukui function analyses for this compound are not detailed in available literature, such studies would be a logical extension of the global reactivity analysis to pinpoint the active sites on both the metrizoate anion and the meglumine cation.
Molecular Interactions and Simulation Techniques
To understand how this compound behaves in a biological environment, computational techniques such as molecular dynamics (MD) simulations and molecular docking are employed. These methods simulate the interactions between the contrast agent and biological macromolecules, such as proteins.
Molecular Docking: This technique predicts the preferred orientation of one molecule (the ligand, e.g., metrizoate) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. The results of a docking study can identify potential binding sites and estimate the binding affinity between the molecules. This could be used, for example, to investigate potential interactions with enzymes or transport proteins.
Molecular Dynamics (MD) Simulation: MD simulations provide a dynamic view of molecular interactions over time. By simulating the movements of atoms and molecules, MD can reveal how this compound interacts with its surrounding environment (like water) and how it might bind to and influence the conformation of biological targets. These simulations offer insights into the stability of potential drug-receptor complexes and the thermodynamic forces driving the interaction.
While specific MD or docking studies focused solely on this compound are not prominent in the literature, these simulation techniques are standard practice for evaluating the interaction profiles of pharmaceutical compounds.
Analysis of Electronic and Thermodynamic Properties
DFT calculations are also used to determine a range of electronic and thermodynamic properties. As indicated by computational research on metrizoic acid and its salts, these properties can be calculated at various temperatures to understand their stability and behavior under different conditions.
Electronic Properties:
Polarizability: Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.
Thermodynamic Properties:
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.
Entropy (S): A measure of the disorder or randomness of the system.
Enthalpy (H): The total heat content of the system.
These calculated properties provide a comprehensive theoretical profile of the molecule, helping to predict its behavior in various chemical and physical processes.
In Vitro Mechanistic Studies of Meglumine Metrizoate
Effects on Hemorheological Parameters
Meglumine (B1676163) metrizoate, a first-generation ionic contrast medium, has been shown in various in vitro settings to significantly alter the physical properties of blood. These changes, collectively known as hemorheological effects, are primarily linked to the compound's high osmolality.
Studies have consistently demonstrated that meglumine metrizoate increases both whole blood and plasma viscosity. nih.gov The introduction of this hyperosmolar agent into blood samples leads to a direct increase in the viscosity of the plasma. nih.gov Consequently, the whole blood viscosity also rises, an effect that is amplified by the simultaneous changes in red blood cells. nih.gov The increase in whole blood viscosity is directly correlated with the osmolality of the contrast medium solution. nih.gov
This alteration in viscosity is a critical finding, as blood viscosity is a key determinant of blood flow resistance. Research indicates that at a 50% volume ratio of contrast medium to blood, ionic media like metrizoate can shift blood from its normal shear-thinning property (where viscosity decreases with increasing shear rate) to a shear-thickening suspension (where viscosity increases with increasing shear rate). nih.gov This suggests a profound change in the flow dynamics of blood in the presence of the contrast agent.
The hypertonic nature of this compound solutions induces notable changes in red blood cells (erythrocytes). When mixed with blood, even in isotonic solutions, metrizoate causes red blood cells to transform into crenated forms known as echinocytes. researchgate.netresearchgate.net At higher concentrations and in hypertonic solutions, this effect is more pronounced, leading to cell shrinkage (desiccocytes) as water moves out of the cells due to the osmotic gradient. researchgate.netresearchgate.net
Interestingly, while causing these morphological changes, ionic contrast media like metrizoate have been observed to decrease or inhibit the normal aggregation of red blood cells, specifically the formation of rouleaux (stack-like formations). researchgate.netresearchgate.net This disaggregating effect becomes more potent with increasing concentrations and osmolality of the contrast medium. researchgate.netresearchgate.net Some studies noted that while irregular aggregates might form with non-ionic media, only a few rouleaux were found in the presence of ionic media. nih.gov
A crucial property of red blood cells is their ability to deform, which allows them to pass through narrow capillaries smaller than their own diameter. aginganddisease.orgnih.gov In vitro studies have shown that high-osmolar ionic media like this compound significantly increase the rigidity and reduce the deformability of erythrocytes. highwire.orghighwire.org This stiffening of the red blood cells is a direct consequence of the osmotic effect, which causes the cells to lose water and shrink. researchgate.net
The increased rigidity is a key factor contributing to the elevated whole blood viscosity observed. nih.gov The transformation of blood into a shear-thickening suspension at high contrast medium concentrations is a clear indicator of a marked rigidification of the individual red blood cells. nih.gov This reduced deformability can impede the passage of red blood cells through microcirculation. highwire.org
Cellular Interactions and Cellular Responses
Beyond its effects on blood cells, this compound also interacts directly with the vascular endothelium, the layer of cells lining the blood vessels. These interactions are largely driven by the compound's osmolality and ionic nature, leading to measurable cellular stress and cytotoxicity.
In vitro studies using cultured human endothelial cells, often from umbilical cord veins, have been instrumental in assessing the cytotoxicity of contrast media. nih.govtandfonline.com When exposed to this compound, endothelial cells exhibit significant injury. researchgate.net Cytotoxicity has been quantified using methods like the chromium-51 (B80572) (⁵¹Cr)-release assay, where increased release indicates cell death. nih.govtandfonline.com
Research comparing various contrast agents consistently shows that hyperosmolar, ionic media like this compound are significantly more toxic to endothelial cells than non-ionic, lower-osmolality agents. nih.govresearchgate.net For instance, at high concentrations, this compound caused substantial cell death, second only to sodium/meglumine diatrizoate in some comparative studies. tandfonline.com This damage is characterized by osmotic cellular shrinkage and the formation of intercellular gaps. researchgate.net
| Contrast Medium | Type | Relative Cytotoxicity (as per ⁵¹Cr Release) |
|---|---|---|
| Sodium/meglumine diatrizoate | Ionic, High-Osmolar | Very High |
| This compound | Ionic, High-Osmolar | High |
| Ioxaglate | Ionic, Low-Osmolar (Dimer) | Intermediate |
| Iopamidol (B1672082) | Non-ionic, Low-Osmolar | Low |
| Metrizamide (B1676532) | Non-ionic, Low-Osmolar | Low |
| Iohexol (B1672079) | Non-ionic, Low-Osmolar | Very Low |
This table is a qualitative summary based on findings from multiple sources. tandfonline.comresearchgate.netrsna.org
The high osmolality of this compound is the primary factor driving its effects on cellular integrity. tandfonline.comrsna.org The hypertonic environment created by the contrast medium draws water out of both red blood cells and endothelial cells, causing them to shrink and, in the case of erythrocytes, become more rigid. nih.govresearchgate.net This osmotic stress is a major contributor to the observed cytotoxicity in endothelial cells. tandfonline.com
While hyperosmolality accounts for a significant portion of the cellular damage, studies suggest that other factors, such as the specific chemical structure or ionic nature of the contrast agent, also play a role. tandfonline.comresearchgate.net However, the osmotic effect remains the most critical mechanism. The rapid fluid shift across cell membranes induced by hypertonic agents disrupts cellular function and can compromise the integrity of the vascular endothelium. jaypeedigital.com For some cell types, a hyperosmotic stimulus can also lead to changes in intracellular pH, further influencing cellular function. researchgate.net
Electrophysiological and Mechanical Effects on Isolated Tissues
In vitro investigations using isolated tissue preparations have been crucial for understanding the direct cellular effects of this compound on cardiac muscle, independent of the body's complex systemic and neural feedback mechanisms. These studies allow for a controlled examination of how the compound influences the fundamental electrophysiological and mechanical properties of the myocardium.
The isolated rat atrium is a widely used experimental model for assessing the direct cardiac effects of pharmacological agents. nih.govoup.com Both spontaneously beating and electrically stimulated atrial preparations are utilized to investigate how substances like this compound directly alter myocardial function. nih.govoup.comoup.com This in vitro setting provides precise control over the concentration of the test substance and the physiological environment, enabling detailed analysis of its impact on heart tissue. nih.govoup.com
Research on isolated rat atrial preparations has revealed the direct effects of ionic contrast media, such as meglumine-Na-Ca metrizoate, on key cardiac parameters.
Effective Refractory Period (ERP): Contrary to having a prolonging effect, studies have demonstrated that ionic contrast media, including this compound, produce a significant shortening of the effective refractory period in isolated rat atria. nih.govoup.comoup.com At an organ bath concentration of 30 mg I/cm³, these agents caused a "striking shortening" of the ERP. nih.govoup.comoup.com This effect is considered a direct arrhythmogenic action, as a shortened refractory period can increase the susceptibility of the myocardium to re-entrant arrhythmias. oup.comoup.com
The following table summarizes the research findings on the effects of ionic contrast media, including this compound, on isolated rat atria.
In Vivo Animal Model Investigations of Meglumine Metrizoate
Microcirculatory Responses in Animal Models
Studies in animal models have been instrumental in elucidating the effects of meglumine (B1676163) metrizoate on the microcirculatory system, revealing significant alterations in blood flow dynamics and vascular responses.
Assessment of Circulation Dynamics and Capillary Perfusion
Investigations into the microcirculatory effects of meglumine metrizoate have demonstrated notable impacts on circulation dynamics. In a study involving Wedder rabbits with ear chambers, the injection of this compound into the ear artery resulted in an initial slowing of the circulation. nih.gov This was followed by a period of poor capillary circulation, indicating a disruption in normal capillary perfusion. nih.gov The hyperosmolarity of ionic contrast agents like this compound is a major factor contributing to these effects. ajronline.org The changes in red blood cell morphology, such as the formation of crenated cells (echinocytes) when exposed to hypertonic ionic solutions, can also contribute to altered microcirculatory flow. researchgate.net
Arteriolo-Venular Shunting Phenomena
A key finding in animal models is the induction of arteriolo-venular shunting following the administration of this compound. In the same rabbit ear chamber model, the phase of slowed circulation was followed by significant arteriolo-venular shunting. nih.gov This phenomenon involves the diversion of blood flow directly from arterioles to venules, bypassing the capillary beds. The consequence of such shunting is a marked reduction in the perfusion of the capillary network, which can lead to localized ischemia. nih.gov
Comparative Experimental Toxicology in Animal Angiography
Toxicological studies in the context of animal angiography have been crucial for comparing the safety profile of this compound with other contrast agents, particularly the newer non-ionic media.
Neurological Effects in Vertebral Angiography Models
Selective vertebral angiography in animal models has been used to assess the neurological effects of this compound. In a study on rabbits, selective left vertebral angiography with this compound (at an iodine concentration of 280 mg/ml) was associated with significant neurotoxicity. nih.gov Many of the animals experienced general convulsions, and the mortality rate was approximately 50%. nih.gov These severe neurological effects highlight the toxicity of ionic contrast media when introduced into the sensitive cerebrovascular circulation. In comparative studies, non-ionic contrast media were found to have a lower incidence of such severe neurological complications. nih.gov
Experimental Evaluation of Blood-Brain Barrier Disturbance
A significant toxicological aspect of ionic, hyperosmolar contrast agents like this compound is their ability to disturb the blood-brain barrier (BBB). oup.comajronline.org It has been well-demonstrated in animal experiments that the intra-arterial injection of these agents into cerebral vessels can cause considerable disruption to the BBB. oup.com This disruption is largely attributed to the hyperosmolality of the contrast medium, which can cause endothelial cell shrinkage and opening of tight junctions. ajronline.org In comparative studies, this compound produced more significant BBB disturbance than non-ionic contrast agents. oup.com
Systemic Physiological Effects in Animal Studies
Beyond localized microcirculatory and neurological effects, the systemic administration of this compound has been shown to induce various physiological responses in animal models, particularly affecting the cardiovascular system.
In studies on dogs, the effects of a related compound, meglumine calcium metrizoate, on cardiac hemodynamics were investigated. During coronary arteriography, this agent caused a monophasic response characterized by a rise in aortic pressure, left ventricular peak systolic pressure (LVPSP), and the rate of pressure rise (dp/dt). ahajournals.org The maximum increases in LVPSP and dp/dt averaged 3.9 ± 0.8% and 12.3 ± 1.7%, respectively. ahajournals.org
In isolated rat atrial preparations, a solution of meglumine-Na-Ca metrizoate was found to have direct cardiodepressive and arrhythmogenic effects. researchgate.net It produced a significant shortening of the effective refractory period, a reduction in the spontaneous rate of contractions, prolonged sinus node recovery time, and decreased excitability. researchgate.net These effects are largely attributed to the hypertonicity and ionic composition of the contrast medium, which can alter electrolyte balance and myocardial function. ajronline.orgahajournals.org
Influence on Cardiovascular Parameters (e.g., Bradycardia)
Early comparative studies in animal models have been instrumental in characterizing the cardiovascular effects of ionic contrast media like this compound. These investigations often compared its effects to those of newer, non-ionic agents.
A notable experimental study in rabbits using selective left vertebral angiography was conducted to compare the toxic effects of this compound with meglumine iothalamate (another ionic agent) and the non-ionic agent metrizamide (B1676532). The findings indicated that bradycardia, a slowing of the heart rate, was observed with all three contrast media. In this particular animal model, there was no statistically significant difference in the incidence of bradycardia among the three agents tested. However, the study did note a significant difference in mortality, with approximately 50% mortality for both this compound and meglumine iothalamate, whereas no animals died following angiography with the non-ionic metrizamide.
These animal studies were foundational in demonstrating that while cardiovascular effects such as bradycardia are associated with various contrast agents, the older ionic compounds like this compound were often associated with more severe outcomes compared to the non-ionic agents that were developed later.
Table 1: Comparative Cardiovascular Effects of Different Contrast Media in Animal Models
| Contrast Medium | Class | Animal Model | Key Cardiovascular Finding | Source |
|---|---|---|---|---|
| This compound | Ionic | Rabbit | Bradycardia observed; no significant difference compared to metrizamide in this parameter. | nih.gov |
| Metrizamide | Non-ionic | Rabbit | Bradycardia observed; no significant difference compared to this compound in this parameter. | nih.gov |
| Meglumine Iothalamate | Ionic | Rabbit | Bradycardia observed. | nih.gov |
| This compound | Ionic | Dog | Small bradycardial effect, not significantly different from metrizamide. | highwire.org |
Bacterial Growth Inhibition Studies in Ex Vivo Animal Samples
The question of whether iodinated contrast media can inhibit bacterial growth, and thus potentially lead to false-negative culture results, has been a subject of investigation. Studies utilizing ex vivo samples, where biological samples are taken from an animal and studied in an external environment, provide a bridge between in vitro laboratory conditions and complex in vivo systems.
While specific ex vivo animal sample studies focusing solely on this compound are not prominent in recent literature, the broader categories of ionic and non-ionic contrast media have been examined. For instance, a study on ex vivo inoculated canine urine investigated the effect of the non-ionic contrast medium iohexol (B1672079) on the growth of Escherichia coli. avma.org This research found that, under the experimental conditions, iohexol did not inhibit the growth of E. coli, suggesting that its presence in urine samples collected during urologic procedures would not negatively impact culture results. avma.org This provides a modern context for evaluating the properties of different classes of contrast agents.
Ionic Contrast Media and Microorganism Interactions
Historically, ionic contrast media, the class to which this compound belongs, have been reported to possess antibacterial properties. nih.govresearchgate.net These effects have been documented in various studies, although the evidence can be contradictory and is often derived from in vitro rather than ex vivo animal models. avma.orgrsna.org
A review of the literature highlights that the bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) effects of ionic X-ray contrast media are well-established. nih.govresearchgate.net For example, early studies indicated that ionic agents like sodium acetriozoate and sodium diatrizoate were bactericidal for Escherichia coli. avma.org Another investigation found that sodium diatrizoate was bactericidal for E. coli in a nutrient broth, but this inhibitory effect was not seen in naturally infected urine. avma.org The mechanism behind this inhibition is not fully understood, but it has been hypothesized to relate to the antiseptic properties of iodine or complex factors involving the entire contrast molecule, rather than simply the high osmolarity or pH of the solutions. rsna.org
In contrast, many non-ionic media have been shown to have little to no significant inhibitory effect on bacterial growth in similar tests. avma.orgrsna.org This distinction is important, as it suggests that the chemical structure and ionic nature of the contrast agent play a key role in its interaction with microorganisms.
Table 2: Summary of Reported Antibacterial Effects of Iodinated Contrast Media
| Contrast Media Class | Example Agent(s) | Reported Effect on Bacteria (primarily in vitro) | Source |
|---|---|---|---|
| Ionic | Sodium Diatrizoate, Sodium Acetriozoate | Reported to have bactericidal and/or bacteriostatic effects on various pathogens, including E. coli. | avma.orgnih.gov |
| Non-ionic | Iohexol | Reported to have no significant inhibitory effect on the growth of E. coli in ex vivo canine urine. | avma.org |
| Ionic & Non-ionic | Various | Studies comparing different agents often show greater antibacterial activity from ionic compounds compared to non-ionic ones. | avma.orgnih.govresearchgate.net |
Comparative Research Perspectives on Meglumine Metrizoate
Comparisons with Other Ionic Contrast Media (e.g., Diatrizoate, Iothalamate)
Ionic contrast media, including meglumine (B1676163) metrizoate, diatrizoate, and iothalamate, share fundamental physicochemical properties, such as high osmolality, which are known to contribute to some of their adverse effects. radiology-tip.com These agents are salts composed of a tri-iodinated benzoic acid anion and a cation, either sodium or meglumine. radiology-tip.com
In preclinical studies, the toxicity of these ionic agents has been compared. For instance, in vitro studies on human endothelial cells have shown that sodium/meglumine diatrizoate is the most toxic among the tested ionic and non-ionic agents, followed by meglumine metrizoate. tandfonline.com One study measuring the release of ⁵¹Cr from cultured endothelial cells found that at the highest concentration tested, sodium/meglumine diatrizoate led to a mean cell death of 92.8%, while this compound resulted in a mean of 86.6% cell death across three different cell culture origins. tandfonline.com This suggests a slightly better, though still significant, cytotoxicity profile for this compound compared to diatrizoate under these experimental conditions. tandfonline.com
Animal studies have also provided comparative data. In evaluations of neurotoxicity using in vitro rat hippocampal slices, ionic agents like sodium diatrizoate and meglumine iothalamate were found to cause early excitatory changes in electrical activity, followed by inhibition. rsna.org While this specific study did not include this compound, it highlights a common characteristic of ionic agents. Another study in mice found the intravenous LD50 (lethal dose for 50% of subjects) for diatrizoate, metrizoate, and iothalamate to be in a similar range of 9 to 10 g I/kg. researchgate.net
Experimental research has indicated that meglumine salts are generally less toxic than sodium salts of the same iodinated anion. radiologykey.com However, sodium salts offer the advantage of lower viscosity. radiologykey.com This has led to the common use of combinations of meglumine and sodium salts in many commercial formulations of ionic contrast media. radiologykey.comradiopaedia.org
Table 1: Comparative Cytotoxicity of Ionic Contrast Media on Human Endothelial Cells
| Contrast Medium | Mean ⁵¹Cr-Release (%) at Highest Concentration | Relative Cytotoxicity Ranking |
| Sodium/Meglumine Diatrizoate | 92.8% | 1 (Most Toxic) |
| This compound | 86.6% | 2 |
| Ioxaglate (Dimeric Ionic) | Not directly compared in the same ranking | Intermediate |
Data sourced from an in vitro study on cultured human endothelial cells. tandfonline.com
Methodological Approaches in Comparative Preclinical Research
A variety of methodological approaches have been employed in the preclinical and clinical comparison of this compound with other contrast agents. These methods are designed to assess the safety, efficacy, and physiological effects of these compounds in a controlled manner.
In Vitro Models:
Cell Culture Assays: A key method for assessing cytotoxicity involves the use of cell cultures, particularly human endothelial cells from umbilical cord veins. tandfonline.com The ⁵¹Cr-release test is a common technique where cells are pre-incubated with radioactive chromium. The amount of chromium released into the culture medium after exposure to the contrast agent serves as a quantitative measure of cell lysis and, therefore, cytotoxicity. tandfonline.com This method allows for the direct comparison of the toxic effects of different agents on the vascular endothelium, a critical interface during angiography.
Animal Models:
Toxicity Studies: Acute toxicity is often evaluated by determining the LD50 in animal models, typically mice or rats. researchgate.net This provides a standardized measure of systemic toxicity.
Neurotoxicity Assessment: Specific animal models are used to evaluate neurotoxicity. This can involve direct application to neural tissue, such as in vitro rat hippocampal slices, to measure changes in electrical activity. rsna.org In vivo models, like cerebral ventriculography in rats, have been used to compare clinical reactions, radiological clearance, and histopathological changes in the brain following administration of different contrast media. nih.gov
Organ-Specific Studies: Animal models are also used to study the effects on specific organs. For example, hepatic angiography in pigs has been used to assess changes in liver enzyme levels following contrast administration. tandfonline.com
Clinical Research Designs:
Double-Blind, Randomized Controlled Trials: This is a gold standard methodology in clinical research comparing contrast agents. highwire.orgnih.govnih.gov In a double-blind study, neither the patient nor the investigator knows which contrast agent is being administered, which minimizes bias in the assessment of subjective effects like pain and discomfort. highwire.org
Crossover Design: In some studies, a crossover design is used where the same patient receives both contrast agents being compared on separate occasions. highwire.orgnih.gov This allows each patient to serve as their own control, increasing the statistical power and sensitivity of the comparison, especially for subjective patient-reported outcomes. highwire.org
Physiological Monitoring: During clinical studies, various physiological parameters are monitored to compare the effects of different agents. This includes continuous electroencephalography (EEG) to detect neurotoxic effects, electrocardiography (ECG) for cardiac effects like bradycardia, and blood pressure measurements. nih.gov Blood samples are also collected before and after the procedure to measure changes in serum levels of organ-specific enzymes or creatinine. tandfonline.com
These varied methodological approaches, from molecular-level in vitro assays to comprehensive double-blind clinical trials, have been instrumental in building a detailed comparative understanding of this compound in relation to other ionic and non-ionic contrast media.
Future Directions and Emerging Research Avenues for Meglumine Metrizoate
Potential for Novel Applications Based on Fundamental Research Findings
The exploration of the fundamental properties of Meglumine (B1676163) Metrizoate's constituent parts, meglumine and metrizoic acid, is revealing potential for new applications beyond conventional radiography.
Meglumine, an amino sugar derived from glucose, is widely used as a pharmaceutical excipient to enhance the solubility of poorly water-soluble drugs. wikipedia.orgresearchgate.net Recent research highlights its potential biological activities. Studies have shown that meglumine can favorably influence metabolic physiology, such as enhancing muscle stamina and limiting weight gain in animal models. plos.org Furthermore, its ability to act as a solubilizer is being investigated for extracting bioactive compounds, such as curcumin (B1669340) from Curcuma longa, by improving miscibility in ternary solvent systems. researchgate.net These findings suggest a potential new research avenue for Meglumine Metrizoate, investigating whether the meglumine component could be leveraged for targeted delivery or to modulate biological responses in conjunction with its imaging properties.
The metrizoate component, a tri-iodinated benzoic acid derivative, provides the radiopacity essential for imaging. wikipedia.org While its primary role is established, fundamental research into its interactions with biological macromolecules and cellular systems could uncover new diagnostic capabilities. For instance, understanding its binding affinities and transport mechanisms at a molecular level could lead to the development of more targeted or functionalized contrast agents based on the metrizoate scaffold.
Integration of Advanced Computational Models
The advent of powerful computational tools is revolutionizing the study of chemical compounds, and this compound is no exception. Advanced computational models, particularly those based on quantum chemistry, offer unprecedented insights into its molecular properties, which can guide future research and development. dergipark.org.trnumberanalytics.com
A key area of emerging research is the use of Density Functional Theory (DFT) to analyze the electronic and thermodynamic properties of metrizoic acid and its salts, including this compound. dergipark.org.tr Such studies calculate various global chemical reactivity descriptors, providing a detailed understanding of the molecule's stability, reactivity, and potential interaction sites. researchgate.net For example, theoretical calculations can determine properties like molecular orbital energies (HOMO and LUMO), hardness, chemical potential, and electrophilicity in different phases (gas and aqueous). dergipark.org.tr
These computational findings have significant implications:
Predictive Chemistry: By simulating molecular behavior, researchers can predict how this compound might interact with different biological environments or other molecules. This can accelerate the design of new derivatives with improved properties. dergipark.org.tr
Understanding Reactivity: Computational models help elucidate the reactivity of the compound, which is crucial for understanding its stability and potential for biotransformation. dergipark.org.tr
Informing Drug Design: The insights gained from these models can serve as a critical foundation for the rational design of next-generation contrast agents or other therapeutic compounds based on the metrizoate structure. dergipark.org.trnih.gov
Below is an interactive table summarizing key chemical reactivity descriptors for the anionic form of metrizoate (an-Met) calculated using DFT, which illustrates the type of data generated from such models.
| Descriptor | Gas Phase Value | Water Phase Value | Significance |
| Hardness (η) | 0.913 | 4.119 | Indicates stability; a significant increase in water suggests higher stability in an aqueous biological environment. dergipark.org.tr |
| Chemical Potential (μ) | -5.422 | -5.025 | Relates to the tendency of the molecule to exchange electrons; changes between phases are critical for predicting interaction behavior. dergipark.org.tr |
| Electrophilicity Index (ω) | 16.039 | 3.076 | Measures the propensity to accept electrons; the difference between phases highlights the influence of the solvent on reactivity. dergipark.org.tr |
Table 1: Selected DFT-calculated chemical reactivity descriptors for the metrizoate anion in gas and water phases. Values are illustrative based on published research. dergipark.org.tr
The integration of these in silico approaches with experimental work represents a powerful strategy for unlocking a deeper understanding of this compound and guiding future innovations. nih.gov
Development of Enhanced Analytical Techniques
The precision and reliability of any research into a chemical compound depend heavily on the quality of analytical methods used for its detection and characterization. For this compound, future research will benefit from the continued development of enhanced analytical techniques for quality control, impurity profiling, and pharmacokinetic analysis.
High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), stands as a cornerstone analytical technique. researchgate.netnih.gov Recent advancements have focused on developing new methods for the impurity profiling of meglumine, a key component of the salt. nih.gov These methods are crucial for detecting and quantifying by-products like reducing sugars and nitrogen impurities, ensuring the quality and consistency of the raw material used in manufacturing. researchgate.net
Key developments in analytical techniques include:
Improved HPLC Methods: Researchers have explored various HPLC approaches, including the use of ion-pairing reagents and specialized columns for carbohydrate separation, to achieve suitable quantification of meglumine in different formulations. researchgate.net
Sensitive Detection: The use of derivatization agents that react with specific functional groups can significantly improve the detection limits for potential impurities. nih.gov
X-Ray Fluorescence (XRF) Analysis: For pharmacokinetic studies, XRF analysis has been utilized as a precise method to determine the concentration of iodine from the contrast medium in plasma samples, allowing for accurate calculation of clearance rates. tandfonline.com
An overview of analytical techniques and their applications is presented in the table below.
| Analytical Technique | Application | Purpose | Reference |
| HPLC-MS | Impurity Profiling | To detect and quantify by-products and contaminants in meglumine raw material. | nih.gov |
| HPLC with Ion-Pairing Reagent | Quantitative Determination | To measure the amount of meglumine in solid dosage forms. | researchgate.net |
| X-Ray Fluorescence (XRF) | Pharmacokinetic Analysis | To measure iodine concentration in plasma for clearance studies. | tandfonline.com |
Table 2: Summary of enhanced analytical techniques relevant to this compound and its components.
The continued refinement of these analytical tools is essential for supporting future research, from fundamental studies on the compound's properties to the development of novel applications.
Q & A
Q. What are the key physicochemical properties of meglumine metrizoate critical for experimental design in contrast agent research?
Answer: this compound (CAS 7241-11-4) is an ionic, hyperosmolar contrast agent. Key properties include:
Q. Methodological Note :
- Use differential scanning calorimetry (DSC) to assess thermal stability.
- Employ HPLC with UV detection to monitor purity (>99%) under varying storage conditions (e.g., -20°C for long-term stability) .
Table 1 : Physicochemical Properties of this compound
| Property | Value | Relevance in Research |
|---|---|---|
| Density | 1.404 g/cm³ | Determines injection viscosity |
| LogP | 0.913 | Predicts lipid membrane interaction |
| Boiling Point | 409.7°C | Guides solvent removal in synthesis |
Q. How should researchers ensure purity and identity verification of this compound in synthetic batches?
Answer:
- Identity confirmation : Use NMR (<sup>1</sup>H and <sup>13</sup>C) to verify structural integrity, focusing on iodine substitution patterns and glucamine backbone .
- Purity assessment :
- Conduct mass spectrometry (MS) to detect isotopic clusters (iodine’s natural isotopes: <sup>127</sup>I, <sup>129</sup>I).
- Compare retention times with certified reference standards (e.g., LGC Standards) using reverse-phase HPLC .
Critical Step : Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and precision testing .
Advanced Research Questions
Q. What experimental strategies mitigate osmotic toxicity in preclinical studies using this compound?
Answer:
- Osmolarity reduction : Formulate with biocompatible excipients (e.g., sodium chloride) to isotonize solutions (290–310 mOsm/kg).
- In vivo models : Use rodent intravascular injection models to monitor acute toxicity (e.g., LD50 = 220 mg/kg intracerebrally in mice) and renal clearance rates .
- Comparative analysis : Contrast with non-ionic agents (e.g., iohexol) to assess endothelial cell viability via MTT assays .
Data Contradiction Alert : Earlier studies reported systemic reactions with ionic agents, but newer data suggest lymphatic intravasation is clinically insignificant. Reconcile discrepancies by replicating protocols under controlled osmolarity .
Q. How can researchers resolve contradictions in reported toxicity profiles across experimental models?
Answer:
- Meta-analysis framework :
- Mechanistic studies : Use in vitro hepatocyte models to isolate metabolic pathways (e.g., CYP450 interactions) contributing to toxicity .
Case Example : Discrepancies in neurotoxicity (excitement/convulsions in mice vs. asymptomatic findings in primates) may arise from blood-brain barrier permeability differences .
Q. What methodologies optimize stability testing for this compound under varying storage conditions?
Answer:
- Accelerated stability studies :
- Store samples at 25°C/60% RH, 40°C/75% RH for 6 months.
- Monitor degradation products (e.g., free iodide) via ion chromatography .
- Light sensitivity testing : Expose to UV-Vis light (ICH Q1B) and quantify photodegradation using spectrophotometry .
Table 2 : Stability-Indicating Parameters
| Condition | Test Method | Acceptance Criteria |
|---|---|---|
| High humidity | Karl Fischer titration | Water content ≤0.5% w/w |
| Oxidative stress | HPLC-UV | Degradation products ≤0.1% |
Q. How can researchers design studies to explore novel applications of this compound beyond traditional imaging?
Answer:
- Hypothesis-driven approaches :
- Collaborative frameworks : Partner with nanomedicine labs to develop liposomal formulations for targeted delivery .
Ethical Consideration : Adhere to institutional guidelines for contrast agent repurposing, including rigorous biocompatibility testing .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
